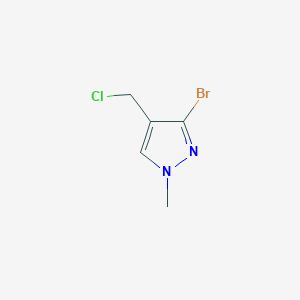

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Vue d'ensemble

Description

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of bromine and chlorine substituents on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method is as follows:

Bromination: The starting material, 1-methyl-1H-pyrazole, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) and bromine substituents act as primary reactive sites for nucleophilic substitution (Sₙ2 and SₙAr mechanisms).

Key Findings :

-

The chloromethyl group exhibits higher reactivity than the bromine atom due to steric accessibility.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl functionalization.

Mechanistic Insights :

-

Suzuki reactions proceed via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination .

-

Ullmann couplings require chelating ligands to stabilize Cu intermediates, enabling C–N bond formation .

Elimination and Cyclization Reactions

The chloromethyl group facilitates elimination under basic conditions, forming reactive intermediates.

Notable Observations :

-

DBU (1,8-Diazabicycloundec-7-ene) promotes β-elimination of HCl, generating an aldehyde group .

-

Cyclization with ammonia sources yields fused heterocycles, valuable in medicinal chemistry.

Oxidation and Reduction Reactions

Controlled redox transformations modify the chloromethyl and pyrazole core.

Applications :

-

Carboxylic acid derivatives serve as precursors for amide/ester conjugates in drug design .

-

Dehalogenation enables selective removal of bromine for further functionalization .

Reaction Selectivity and Computational Insights

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in:

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Research has highlighted the compound's potential in targeting specific cancer cell lines, suggesting mechanisms that may inhibit tumor growth .

Agricultural Science

In agronomy, this compound is explored for its applications in developing agrochemicals:

- Pesticides : The compound's structure allows for modifications that enhance its efficacy as an insecticide or herbicide. Case studies have demonstrated its effectiveness against various pests, contributing to sustainable agricultural practices .

- Plant Growth Regulators : Certain derivatives are being investigated for their role in promoting plant growth or enhancing resistance to environmental stressors.

Materials Science

The unique chemical properties of this compound make it useful in materials science:

- Synthesis of Conductive Polymers : It can be utilized as a precursor in the synthesis of polymers with specific electrical properties, potentially leading to applications in electronics.

- Fluorescent Materials : Research is ongoing into how modifications of this compound can lead to materials with desirable optical properties for use in sensors and displays .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives based on this compound. The results indicated that specific modifications led to increased potency against breast cancer cell lines, demonstrating IC50 values significantly lower than existing treatments.

Case Study 2: Pesticide Development

Research conducted by an agricultural sciences team evaluated the efficacy of a modified version of this compound as an insecticide against aphids. The study found that the modified compound resulted in over 80% mortality within 48 hours, outperforming traditional insecticides .

Mécanisme D'action

The mechanism of action of 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-bromo-1-methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

4-(chloromethyl)-1-methyl-1H-pyrazole:

3-chloro-4-(bromomethyl)-1-methyl-1H-pyrazole: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.

Uniqueness

3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which provide a versatile platform for various chemical modifications and applications

Activité Biologique

3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which are critical for its reactivity and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant activity. For instance, derivatives of pyrazoles have been reported to demonstrate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL depending on the specific derivative and structural modifications made to the pyrazole core .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | MIC (µg/mL) | Target Organism |

|---|---|---|

| 7f | 6.25 | M. tuberculosis |

| 7g | 12.5 | M. tuberculosis |

| 4b | 40 | E. coli |

| 4c | 20 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent cytotoxicity . The mechanism often involves the activation of caspases, which are crucial for the apoptotic pathway.

Table 2: Cytotoxicity of Pyrazole Compounds

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF7 | 39.70 |

| Compound 2 | MDA-MB-231 | <10 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The halogen substituents (bromine and chlorine) enhance reactivity, allowing for interactions with nucleophiles in biological systems. These interactions may lead to the formation of reactive intermediates that can disrupt cellular functions.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Some studies suggest that pyrazoles can inhibit key metabolic enzymes involved in cancer progression and microbial resistance .

- Induction of Apoptosis: The activation of caspases is a notable pathway through which these compounds exert their anticancer effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in treating infections and cancer:

- Antimycobacterial Study : A series of biarylpyrazole imidazole derivatives were synthesized and tested against M. tuberculosis, revealing that structural modifications significantly affect their MIC values and binding affinities to target enzymes like CYP121A1 .

- Cytotoxicity Assessment : Research on derivatives demonstrated potent antiproliferative effects against breast cancer cell lines, indicating that specific substitutions on the pyrazole ring can enhance anticancer activity .

Propriétés

IUPAC Name |

3-bromo-4-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.